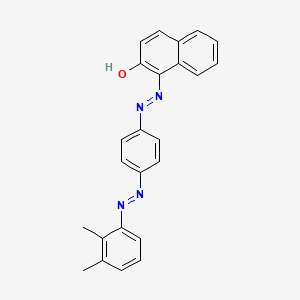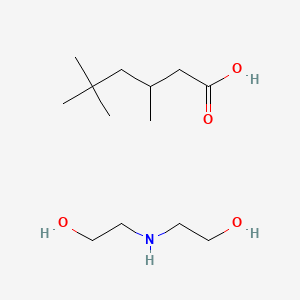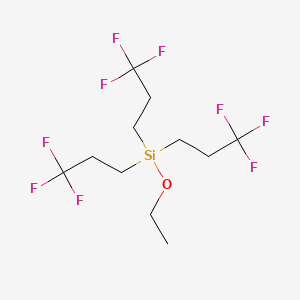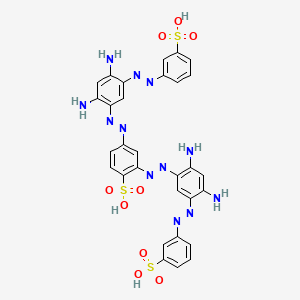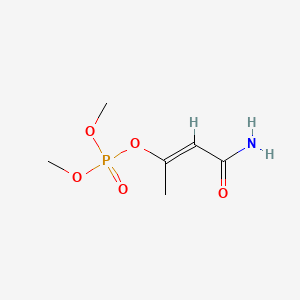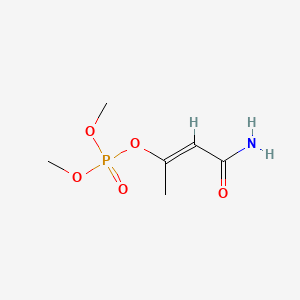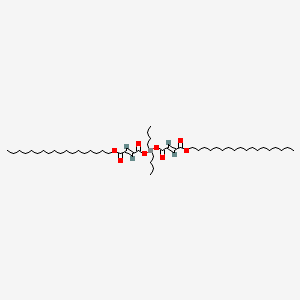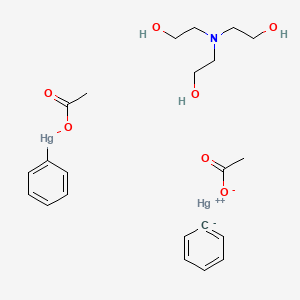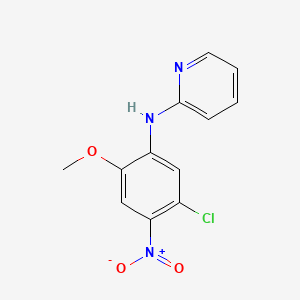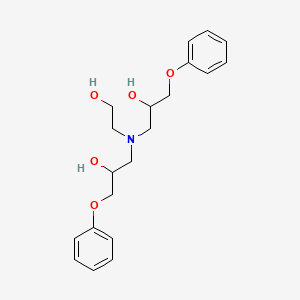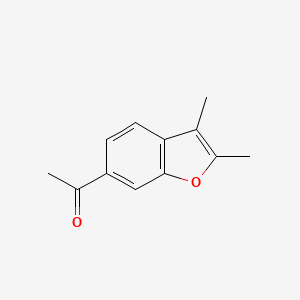
Benzoyl chloride, 2,3-dichloro-5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- is an organic compound with the molecular formula C9H7Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at positions 2 and 3, and two methyl groups at positions 5 and 6. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,3-dichloro-5,6-dimethyl- typically involves the chlorination of 2,3-dimethylbenzoic acid followed by the conversion of the resulting acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride .
Industrial Production Methods: In an industrial setting, the production of benzoyl chloride, 2,3-dichloro-5,6-dimethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- can undergo oxidation reactions to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, alcohols, or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: 2,3-dichloro-5,6-dimethylbenzoic acid.
Reduction: 2,3-dichloro-5,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes, such as labeling proteins or nucleic acids.
Medicine: This compound can be used in the development of new drugs or as a reagent in medicinal chemistry.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzoyl chloride, 2,3-dichloro-5,6-dimethyl- involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it can acylate proteins or nucleic acids, affecting their function and activity .
Comparaison Avec Des Composés Similaires
- Benzoyl chloride
- 2,3-dichlorobenzoyl chloride
- 5,6-dimethylbenzoyl chloride
Comparison: Benzoyl chloride, 2,3-dichloro-5,6-dimethyl- is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination of substituents can influence its reactivity and the types of reactions it can undergo. Compared to benzoyl chloride, the additional substituents can provide steric hindrance and electronic effects that alter its chemical behavior .
Propriétés
Numéro CAS |
1433-20-1 |
|---|---|
Formule moléculaire |
C9H7Cl3O |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
2,3-dichloro-5,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H7Cl3O/c1-4-3-6(10)8(11)7(5(4)2)9(12)13/h3H,1-2H3 |
Clé InChI |
LMFBQLKVVPQSIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


